molecular formula C9H12FN3O4 B1672315 5-Fluoro-2'-deoxycytidine CAS No. 10356-76-0

5-Fluoro-2'-deoxycytidine

Cat. No. B1672315
CAS RN: 10356-76-0
M. Wt: 245.21 g/mol
InChI Key: IDYKCXHJJGMAEV-RRKCRQDMSA-N
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Description

5-Fluoro-2’-deoxycytidine (5-FdCyd) is a fluoropyrimidine nucleoside analogue . It’s a small molecule that has been used in trials studying the treatment of various types of neoplasms . It’s a DNA methyltransferase (DNMT) inhibitor .


Synthesis Analysis

5-Fluoro-2’-deoxycytidine was synthesized by treating 5-fluoro-2’-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2’-deoxycytidine is C9H12FN3O4 . It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides .


Chemical Reactions Analysis

5-Fluoro-2’-deoxycytidine is a tumor-selective proagent of the potent thymidylate synthase inhibitor 5-fluoro-2′-dUMP .


Physical And Chemical Properties Analysis

5-Fluoro-2’-deoxycytidine is a fine white powder . It’s probably light and air sensitive . The chemical formula is C9H12FN3O4 .

Scientific Research Applications

Pharmacokinetics and Metabolism

5-Fluoro-2'-deoxycytidine (FdCyd) demonstrates significant promise in clinical research due to its pharmacokinetics and metabolism properties. Studies in mice have revealed that FdCyd, when combined with tetrahydrouridine (THU), a cytidine deaminase inhibitor, exhibits increased oral bioavailability and decreased exposure to potentially toxic metabolites. This combination allows for the effective inhibition of DNA methyltransferase, potentially offering a new approach to chronic treatment with DNA methyltransferase inhibitors Beumer et al., 2006.

Antiviral Applications

FdCyd has also been identified as a potent inhibitor of the hepatitis C virus RNA replicon in cell culture, demonstrating its dual impact on viral targets and cellular targets, which includes inducing S-phase arrest in treated cells Stuyver et al., 2004.

Synthesis and Drug Development

The synthesis of FdCyd and its derivatives plays a critical role in drug development, especially for treating HCV infection. R7128, the prodrug of PSI-6130, a derivative of FdCyd, is an example of how modifications in the synthesis process can lead to drugs with potential efficacy against HCV NS5B polymerase Wang et al., 2009.

Mechanism of Action

Understanding the metabolism and mechanism of action of FdCyd is crucial for its application in scientific research. It acts as a potent inhibitor of tissue culture cell growth, primarily through the inhibition of thymidylate synthetase. This inhibition is indicative of FdCyd's cytotoxic event, showcasing its potential in cancer treatment strategies Newman & Santi, 1982.

Safety And Hazards

When heated to decomposition, 5-Fluoro-2’-deoxycytidine emits toxic fumes of fluoride ion and NOx . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Following promising responses to the DNA methyltransferase (DNMT) inhibitor 5-fluoro-2′-deoxycytidine (FdCyd) combined with tetrahydrouridine (THU) in phase 1 testing, a non-randomized phase 2 study was initiated to assess response to this combination in patients with advanced solid tumor types for which tumor suppressor gene methylation is potentially prognostic . Further study of FdCyd+THU is potentially warranted in urothelial carcinoma but not NSCLC or breast or H&N cancer .

properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYKCXHJJGMAEV-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Record name 5-FLUORO-2'-DEOXYCYTIDINE
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DSSTOX Substance ID

DTXSID2030437
Record name 5-Fluoro-2'-deoxycytidine
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Molecular Weight

245.21 g/mol
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Physical Description

5-fluoro-2'-deoxycytidine is a fine white powder. (NTP, 1992)
Record name 5-FLUORO-2'-DEOXYCYTIDINE
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Product Name

5-Fluoro-2'-deoxycytidine

CAS RN

10356-76-0
Record name 5-FLUORO-2'-DEOXYCYTIDINE
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Record name 5-Fluoro-2′-deoxycytidine
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Record name 5-fluoro-2'-deoxycytidine
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Record name 5-Fluoro-2'-deoxycytidine
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Record name 2'-Deoxy-5-fluorocytidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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